molecular formula C17H32N2SSn B2806775 4-(Methylthio)-6-(tributylstannyl)pyrimidine CAS No. 1002719-56-3

4-(Methylthio)-6-(tributylstannyl)pyrimidine

Cat. No.: B2806775
CAS No.: 1002719-56-3
M. Wt: 415.23
InChI Key: RFHCAMSGCYZLPW-UHFFFAOYSA-N
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Description

4-(Methylthio)-6-(tributylstannyl)pyrimidine is a chemical compound with the molecular formula C17H32N2SSn. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-(tributylstannyl)pyrimidine typically involves the introduction of the methylthio and tributylstannyl groups onto the pyrimidine ring. One common method is the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. The reaction conditions often include:

    Reagents: Organotin compound (tributylstannyl derivative), organic halide, palladium catalyst.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: Typically conducted at room temperature to 80°C.

    Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6-(tributylstannyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation of the methylthio group.

    Nucleophiles: For substitution reactions.

Major Products

    Substituted Pyrimidines: Resulting from substitution reactions.

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Coupled Products: From cross-coupling reactions.

Scientific Research Applications

4-(Methylthio)-6-(tributylstannyl)pyrimidine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Employed in the development of new materials with specific properties.

    Catalysis: Acts as a catalyst in the production of polyurethane elastomers.

    Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6-(tributylstannyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The methylthio group can undergo oxidation, while the tributylstannyl group can participate in coupling reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-4-(tributylstannyl)pyrimidine: Similar structure but with different substitution pattern.

    4-(Methylthio)aniline: Contains a methylthio group but lacks the pyrimidine ring.

    3,4-Bis(tributylstannyl)furan: Contains tributylstannyl groups but with a furan ring instead of pyrimidine.

Uniqueness

4-(Methylthio)-6-(tributylstannyl)pyrimidine is unique due to the combination of the methylthio and tributylstannyl groups on the pyrimidine ring, which imparts distinct reactivity and versatility in chemical synthesis compared to other similar compounds.

Properties

IUPAC Name

tributyl-(6-methylsulfanylpyrimidin-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHCAMSGCYZLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=NC(=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2SSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of isopropylmagnesium chloride (2M in THF solution, 5 mL, 10 mmol) was added slowly to a solution of 4-iodo-6-methylsulfanyl-pyrimidine (2.53 g, 10 mol) in THF (50 mL) at −78° C. After 10 min, tri-n-butyltin chloride (2.75 mL, 10 mmol) was added, and the mixture was stirred and allowed to warm to rt overnight. The crude product was purified by silica gel flash chromatography (0 to 10% ethyl acetate in hexanes eluant) to afford the title compound.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
tri-n-butyltin chloride
Quantity
2.75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of iPrMgCl (2M in THF solution, 5 mL, 10 mmol) is added slowly to a solution of 4-iodo-6-methylsulfanyl-pyrimidine 35 (2.53 g, 10 mol) in THF (50 mL) at −78° C. After 10 minutes, Bu3SnCl (2.75 mL, 10 mmol) is added. After reaction overnight, the reaction mixture is concentrated. The crude product is purified by silica gel flash chromatography eluting with ethyl acetate in hexanes from 0% to 10% to afford 4-methylsulfanyl-6-tributylstannanyl-pyrimidine (36).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Bu3SnCl
Quantity
2.75 mL
Type
reactant
Reaction Step Two

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